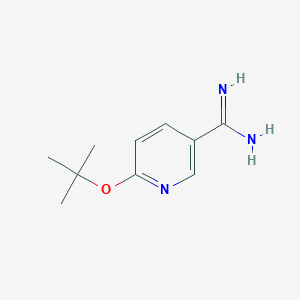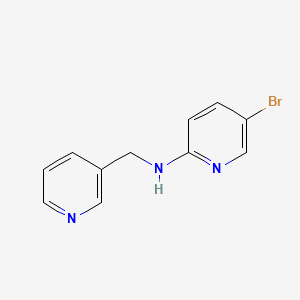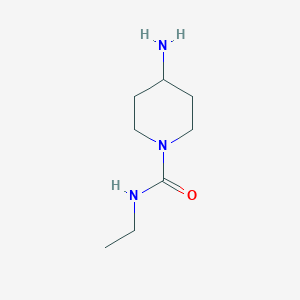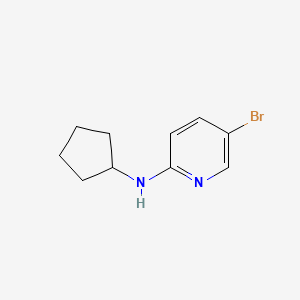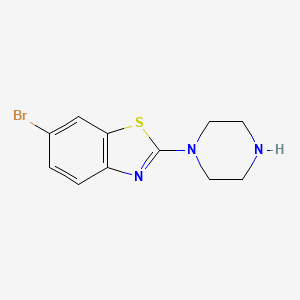
6-溴-2-哌嗪-1-基-1,3-苯并噻唑
描述
6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is a compound with the CAS Number 941869-85-8 . It has a molecular weight of 298.21 .
Synthesis Analysis
The synthesis of 2-amino and 2-mercapto substituted benzothiazoles, which are biologically active and industrially demanded compounds, has been a focus of modern trends in chemistry . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis
The molecular formula of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is C11H12BrN3S . The InChI code is 1S/C11H12BrN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 . The compound has a topological polar surface area of 56.4 Ų .Physical and Chemical Properties Analysis
The compound has a molecular weight of 298.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 296.99353 g/mol . The compound has a complexity of 247 .科学研究应用
Hoechst 33258 Analogs in DNA Binding and Staining
与Hoechst 33258结构相关的化合物,一种双苯并咪唑染料,显示出强烈结合双链B-DNA的小沟能力,尤其是在富含AT的序列中。这些类似物,包括6-溴-2-哌嗪-1-基-1,3-苯并噻唑的衍生物,在植物细胞生物学中用于染色体和细胞核染色,通过流式细胞术进行DNA含量分析,以及植物染色体检查。此外,Hoechst衍生物可作为放射防护剂和拓扑异构酶抑制剂,表明它们在合理药物设计和与DNA序列识别和结合相关的分子研究中的作用(Issar & Kakkar, 2013)。
结核病治疗中的治疗潜力
Macozinone(PBTZ169)- 一种有前途的结核病药物
Macozinone,一种哌嗪-苯并噻唑酮衍生物,正在进行结核病(TB)治疗的1/2期临床研究。它靶向结核分枝杆菌细胞壁阿拉伯聚糖合成中不可或缺的脱氢异戊糖磷酸核糖氧化酶DprE1。早期临床研究表明对其发展成更有效的结核病药物方案持乐观态度(Makarov & Mikušová, 2020)。
药理学意义和结构活性关系
药用化学中的苯并噻唑
苯并噻唑核,在6-溴-2-哌嗪-1-基-1,3-苯并噻唑中存在,以其广泛的生物活性而闻名。苯并噻唑衍生物以其抗病毒、抗微生物、抗过敏、抗糖尿病、抗肿瘤、抗炎、抗蠕虫和抗癌性质而闻名。苯并噻唑衍生物的重要性、合成方法和药理活性突显了它们在药用化学中的重要性(Bhat & Belagali, 2020)。
抗肿瘤和抗癌疗法中的应用
抗癌性质和结构修饰
像在6-溴-2-哌嗪-1-基-1,3-苯并噻唑中发现的苯并噻唑结构,在新型抗肿瘤药物的开发中起着关键作用,特别是2-芳基苯并噻唑。这些衍生物在体外和体内显示出有希望的抗肿瘤活性,并正在进一步探索其在癌症化疗中的治疗应用、药代动力学和机制(Ahmed et al., 2012)。
未来方向
The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This may be useful for developing new drugs and materials and new synthetic approaches and patterns of reactivity .
作用机制
Target of Action
It is known that similar compounds, which are derivatives of 3-(piperazin-1-yl)-1,2-benzothiazole, act as dopamine and serotonin antagonists . These compounds are used as antipsychotic drug substances .
Mode of Action
It is known that similar compounds interact with their targets, such as dopamine and serotonin receptors, and result in their antagonism . This interaction leads to changes in neurotransmitter levels, which can have various effects on the body.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it can be inferred that it may affect the dopaminergic and serotonergic pathways in the body . The downstream effects of these interactions could include changes in mood, cognition, and other neurological functions.
Pharmacokinetics
It is known that similar compounds are evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a compound that would make it a likely orally active drug in humans.
Result of Action
Similar compounds have been found to have antibacterial activity . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus .
生化分析
Biochemical Properties
6-Bromo-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a dopamine and serotonin antagonist, which makes it useful in the treatment of certain psychiatric disorders . Additionally, 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole exhibits antimicrobial activity by interacting with bacterial enzymes and proteins, thereby inhibiting their growth . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole can alter neurotransmitter release and receptor activity, impacting cell signaling pathways related to mood and cognition . In microbial cells, it disrupts metabolic processes essential for cell survival, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole involves several key interactions at the molecular level. It binds to specific receptors and enzymes, leading to either inhibition or activation. For instance, as a dopamine and serotonin antagonist, it binds to these receptors, preventing the usual neurotransmitter binding and subsequent signaling . This results in altered neurotransmitter levels and changes in gene expression related to mood regulation. Additionally, its antimicrobial action involves binding to bacterial enzymes, inhibiting their function and leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole remains stable under controlled conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained antimicrobial and antipsychotic effects, although the exact duration of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial activity and modulation of neurotransmitter levels . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation, leading to the formation of metabolites that can either be active or inactive . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, in neuronal cells, the compound can cross the blood-brain barrier and accumulate in the brain, where it exerts its antipsychotic effects . In microbial cells, it can penetrate the cell membrane and reach intracellular targets, leading to antimicrobial activity .
Subcellular Localization
The subcellular localization of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, in neuronal cells, it may localize to synaptic vesicles or receptor sites, where it modulates neurotransmitter release and receptor activity . In microbial cells, it may localize to the cytoplasm or cell membrane, where it interacts with essential enzymes and proteins .
属性
IUPAC Name |
6-bromo-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRJQQRXIZWXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B1372606.png)
![N-[(3-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1372608.png)
![N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide](/img/structure/B1372609.png)

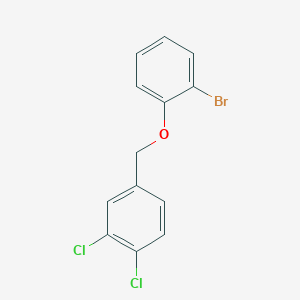
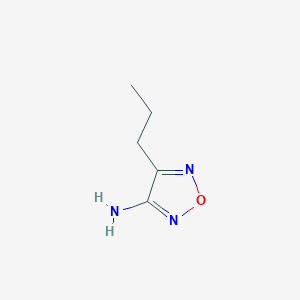
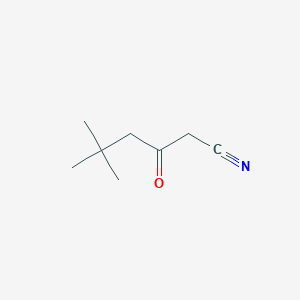
![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)

![7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1372620.png)
